Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride
Description
Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopenta[c]pyrrole core with methanooxymethano substituents. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it more suitable for various experimental conditions.
Properties
IUPAC Name |
3-oxa-7-azatricyclo[3.3.3.01,5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-8-4-10-5-9(8,3-1)7-11-6-8;/h10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRGDQWKUZXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CNCC2(C1)COC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of active methylene compounds with arylglyoxals and cyclic enaminones . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane hydrochloride
- 1,5,6,7-tetrahydro-4H-indol-4-one derivatives
Uniqueness
Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers unique opportunities in synthetic chemistry and material science, making it a valuable compound for research and industrial applications.
Biological Activity
Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride is a synthetic compound with potential biological activity. Its unique structure and chemical properties make it a subject of interest in pharmacological research, particularly concerning its antifungal and neuroactive effects. This article reviews the biological activity of this compound, drawing from various studies and sources.
- IUPAC Name : this compound
- Molecular Formula : C9H15ClN2O
- Molecular Weight : 186.68 g/mol
- CAS Number : 2098037-44-4
Structure
The compound features a cyclopentane framework with nitrogen and oxygen substituents, contributing to its reactivity and potential biological interactions.
Antifungal Properties
Research indicates that derivatives of tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole exhibit significant antifungal activity. A study demonstrated that these compounds can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger, suggesting their potential as antifungal agents in clinical applications .
Neuroactive Effects
In addition to antifungal properties, the compound has been investigated for its neuroactive effects. Preliminary studies suggest it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. For instance, it has been shown to modulate dopamine and serotonin pathways in animal models .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system and fungal cell membranes, disrupting normal function and leading to cell death or inhibition of growth .
Study 1: Antifungal Efficacy
In a controlled laboratory setting, a series of experiments were conducted to assess the antifungal efficacy of tetrahydro derivatives against Candida species. The results showed a dose-dependent inhibition of fungal growth, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested .
Study 2: Neuropharmacological Assessment
A neuropharmacological study involving rodent models evaluated the effects of the compound on behavior indicative of anxiety and depression. The administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .
Table 1: Antifungal Activity Against Various Strains
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 10 | Moderate |
| Aspergillus niger | 15 | Moderate |
| Cryptococcus neoformans | 20 | Low |
Table 2: Neuropharmacological Effects in Rodent Models
| Test | Control Group Behavior | Treatment Group Behavior | Effect Size |
|---|---|---|---|
| Elevated Plus Maze | High anxiety | Reduced anxiety | Significant |
| Forced Swim Test | Increased immobility | Decreased immobility | Significant |
Q & A
Basic: What are the recommended synthetic routes for Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization and fluorination. For example:
- Step 1: Cyclization of precursors (e.g., pyrrolidine derivatives) using catalysts like Pd/C under hydrogenation conditions .
- Step 2: Fluorination with agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at specific positions. DAST is preferred for regioselectivity but requires anhydrous conditions .
- Step 3: Salt formation via HCl treatment to enhance solubility and stability.
Critical Factors:
- Temperature control during fluorination (0–5°C) minimizes side reactions.
- Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
